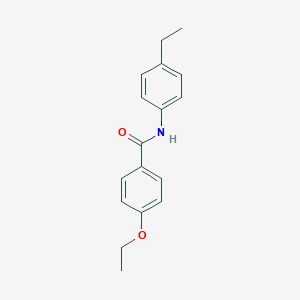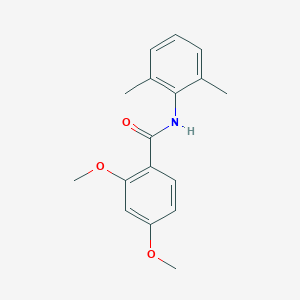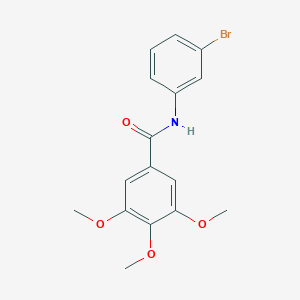
N-(3-bromophenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-3,4,5-trimethoxybenzamide, also known as Br-DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Br-DMPP belongs to the class of phenethylamines and is structurally similar to the hallucinogenic drug mescaline.
Wirkmechanismus
The exact mechanism of action of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit significant analgesic and anti-inflammatory effects in animal models. It has also been found to reduce anxiety and depression-like behaviors in rodents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide is its high potency and selectivity for certain receptors in the central nervous system. This makes it a valuable research tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide is its relatively short half-life, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-bromophenyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective analogs of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide for use as therapeutic agents. Another area of research is the investigation of the molecular mechanisms underlying the analgesic and anti-inflammatory effects of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide. Additionally, further studies are needed to determine the safety and efficacy of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide in human clinical trials.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3-bromophenyl magnesium bromide with 3,4,5-trimethoxybenzoyl chloride in the presence of a catalyst such as copper iodide. The resulting compound is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-3,4,5-trimethoxybenzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory disorders.
Eigenschaften
Molekularformel |
C16H16BrNO4 |
|---|---|
Molekulargewicht |
366.21 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H16BrNO4/c1-20-13-7-10(8-14(21-2)15(13)22-3)16(19)18-12-6-4-5-11(17)9-12/h4-9H,1-3H3,(H,18,19) |
InChI-Schlüssel |
VJDYVWVZWMHIGE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)Br |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)Br |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



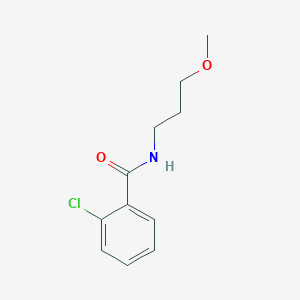
![Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate](/img/structure/B291732.png)
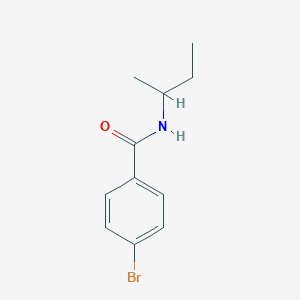
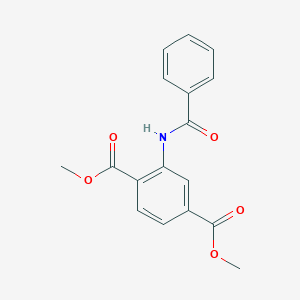
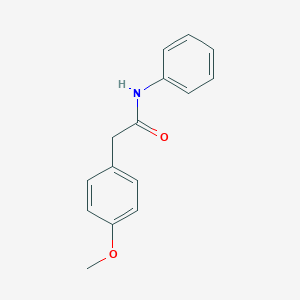
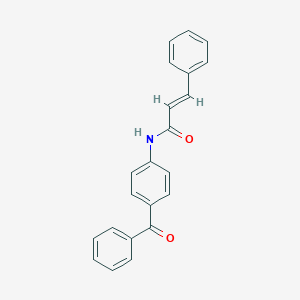

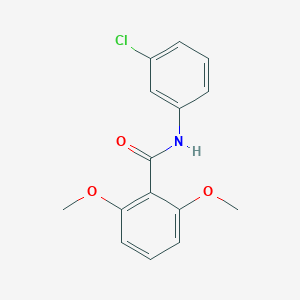
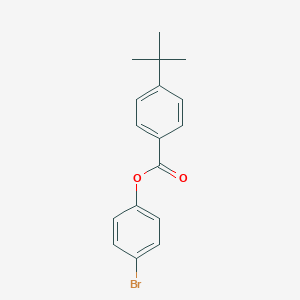
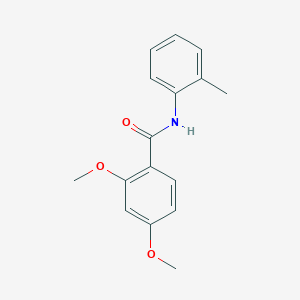
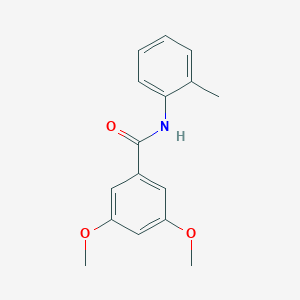
![Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate](/img/structure/B291753.png)
